N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide is a small molecule identified as a potential therapeutic agent for Alzheimer's disease. It belongs to the class of phthalazinone derivatives and acts as an apolipoprotein E4 (apoE4) structure corrector. [] This compound emerged from research efforts to target the detrimental effects of apoE4 in Alzheimer's disease pathogenesis.
The initial compound, CB9032258 (N-(2-hydroxy-3,5-dimethyl-phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetamide), was identified through screening of a ChemBridge library. [] Subsequent chemical modification of CB9032258 led to the synthesis of N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide, as well as other related compounds with improved potency. [] The exact synthetic steps for this specific compound are not detailed in the provided literature.
N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide exerts its therapeutic effect by disrupting the intramolecular domain interaction in apoE4. [] This interaction leads to a pathological conformation of apoE4, which contributes to Alzheimer's disease development. By inhibiting domain interaction, this compound corrects the apoE4 structure, potentially mitigating its detrimental effects. []
N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(4-nitrophenoxy)acetamide is being investigated for its potential therapeutic applications in Alzheimer's disease. [] In vitro studies demonstrated that this compound disrupts the pathological conformation of apoE4 and reverses its detrimental effects on mitochondrial function and neurite outgrowth in neurons. []
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: